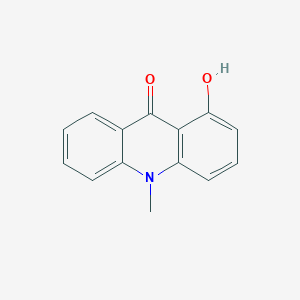

1-Hydroxy-N-methylacridone

Description

Historical Context of Acridone (B373769) Alkaloid Research

The study of acridone alkaloids is a significant field within natural product chemistry. The core structure, acridine (B1665455), was first isolated from coal tar in 1870. scripps.edu By the early 20th century, acridine derivatives were being investigated for their antimicrobial properties, with compounds like acriflavine (B1215748) used as antiseptics during World War I. scripps.edu The planar nature of the acridine structure is key to its biological activity, allowing it to interact with DNA. researchgate.netresearchgate.net Over the decades, research has expanded to include a wide range of acridone derivatives, which are characterized by a ketone group at the C9 position of the acridine moiety. contaminantdb.ca These compounds have been isolated from various plant species, particularly within the Rutaceae family, and have demonstrated a broad spectrum of pharmacological activities. researchgate.netbohrium.com

Significance of Acridone Derivatives in Medicinal Chemistry and Natural Product Research

Acridone derivatives are a privileged scaffold in medicinal chemistry due to their diverse biological activities. researchgate.netrsc.org They are known to exhibit anticancer, antiviral, antimalarial, and anti-inflammatory properties. jocpr.com The ability of acridones to act on various molecular targets, including DNA intercalation and enzyme inhibition, has made them a focus of drug discovery efforts. nih.govrsc.org Some acridone derivatives have even progressed to clinical studies for cancer therapy. nih.gov In natural product research, the isolation and characterization of new acridone alkaloids from terrestrial and marine organisms continue to be an active area of investigation, providing novel chemical structures with potential therapeutic applications. acs.orgtandfonline.comnih.gov

Overview of 1-Hydroxy-10-methylacridone in the Acridone Class

1-Hydroxy-10-methylacridone is a naturally occurring acridone alkaloid. It has been isolated from plants such as Boenninghausenia albiflora and Ruta graveolens. The compound is noted for its potential pharmacological activities, including antileishmanial and antifungal properties.

Acridone alkaloids can be classified based on their structural features. The fundamental structure is the tricyclic acridone core. ontosight.ai Substitutions on this core lead to different classes, including:

Simple acridones: These have basic substitutions like hydroxyl or methoxy (B1213986) groups.

Prenylated acridones: These contain one or more prenyl groups attached to the acridone skeleton.

Furoacridones and Pyranoacridones: These possess additional furan (B31954) or pyran rings fused to the acridone structure. researchgate.net

Dimeric acridones: These consist of two acridone units linked together. researchgate.net

1-Hydroxy-10-methylacridone falls into the category of simple acridone alkaloids.

The systematic name for 1-Hydroxy-10-methylacridone is 1-hydroxy-10-methylacridin-9(10H)-one. ontosight.ai It is also known by several synonyms in scientific literature and chemical databases. The consistent use of these identifiers is crucial for accurate information retrieval.

Table 1: Nomenclature and Synonyms for 1-Hydroxy-10-methylacridone

| Type | Identifier |

|---|---|

| IUPAC Name | 1-hydroxy-10-methylacridin-9-one |

| CAS Number | 16584-54-6 |

| Synonyms | 1-Hydroxy-N-methylacridone, 1-Hydroxy-10-methyl-9(10H)-acridone, 9(10H)-Acridinone, 1-hydroxy-10-methyl- |

This data is compiled from multiple sources for comprehensive identification. ontosight.aichemicalbook.com

Properties

IUPAC Name |

1-hydroxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYDBJFGZCQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418786 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16584-54-6 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Characterization Methodologies

Natural Occurrence and Botanical Sources

1-Hydroxy-10-methylacridone is a naturally occurring acridone (B373769) alkaloid found in various plant species, primarily within the Rutaceae family. Its presence has been documented in the following botanical sources:

Thamnosma africana and Thamnosma rhodesica : The compound has been isolated from the roots of these species. fitoterapia.networldbotanical.com

Boenninghausenia albiflora : This plant is a known source of the alkaloid.

Ruta graveolens (Common Rue): 1-Hydroxy-10-methylacridone is among the acridone derivatives found in this plant.

Boronia lanceolata : This species, also from the Rutaceae family, produces the compound. medchemexpress.comchemicalbook.com

Evodia data : The bark of this plant has been reported to contain the alkaloid. publish.csiro.au

The distribution of this compound across different genera within the Rutaceae family highlights its significance as a chemotaxonomic marker.

The isolation of 1-hydroxy-10-methylacridone from plant matrices typically begins with solvent extraction. The dried and pulverized plant material, often the roots or bark, is subjected to maceration or soaking in organic solvents. nih.gov

Commonly used solvent systems include:

Dichloromethane (B109758) : Used for extracting the roots of Thamnosma africana. fitoterapia.net

Methanol (B129727) : Often used in combination with other solvents. publish.csiro.aunih.gov

Methylene chloride/Methanol mixture : A combination used for the initial soaking of plant material to obtain a crude extract. nih.goviucr.org

Chloroform : Employed in liquid-liquid extraction steps to separate compounds based on their polarity. publish.csiro.au

Following the initial extraction, the crude extract is typically concentrated under reduced pressure to yield a residue that is then carried forward for further purification.

Chromatography is an essential step for purifying 1-hydroxy-10-methylacridone from the complex mixture of the crude plant extract.

Column Chromatography is the most frequently employed method. nih.gov

Stationary Phase : Silica gel is the standard adsorbent used in the column. nih.govrsc.org

Mobile Phase : A gradient of solvents with increasing polarity is used to elute the compounds from the column. A common system involves starting with a non-polar solvent like hexane (B92381) and gradually increasing the concentration of a more polar solvent such as ethyl acetate. nih.govacs.org

The fractions collected from the column are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. publish.csiro.au Fractions containing pure 1-hydroxy-10-methylacridone are then combined and the solvent is evaporated. Recrystallization from a suitable solvent system, such as hexane/ethyl acetate, may be performed to obtain the compound in a highly purified, often crystalline, form. nih.gov

Advanced Spectroscopic Characterization

The definitive identification and structural confirmation of 1-hydroxy-10-methylacridone rely on a combination of modern spectroscopic techniques.

NMR spectroscopy is a powerful tool for determining the precise molecular structure of 1-hydroxy-10-methylacridone. fitoterapia.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments provides unambiguous evidence of the compound's identity and connectivity. emerypharma.comresearchgate.net

¹H NMR Spectroscopy : This technique provides information about the number, environment, and connectivity of protons in the molecule. Key signals for 1-hydroxy-10-methylacridone include aromatic protons on the acridone core and a characteristic singlet for the N-methyl group. acs.orgclockss.org

¹³C NMR Spectroscopy : This spectrum reveals the number and type of carbon atoms. The spectrum will show signals for the carbonyl carbon (C-9), aromatic carbons, and the N-methyl carbon. acs.org

2D NMR Spectroscopy : Techniques like ¹H-¹H Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is crucial for assigning the positions of substituents on the acridone skeleton. researchgate.net

Table 1: Representative NMR Data for Acridone Skeletons Note: The following table provides examples of typical chemical shifts for acridone derivatives as reported in the literature. Actual values for 1-hydroxy-10-methylacridone may vary slightly.

| Atom | ¹H NMR Chemical Shift (δ, ppm) and Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| 1-OH | ~14-15 (s) | - |

| N-CH₃ | ~3.8 (s) | ~34 |

| Aromatic H | ~6.2-8.5 (m, d, dd) | ~90-165 |

| C=O (C-9) | - | ~180 |

Mass spectrometry is used to determine the molecular weight and elemental composition of 1-hydroxy-10-methylacridone and to gain insight into its structure through fragmentation patterns. fitoterapia.net

Molecular Formula : C₁₄H₁₁NO₂

Molecular Weight : 225.24 g/mol medchemexpress.com

Different ionization techniques are employed:

Electron Ionization Mass Spectrometry (EI-MS) : Provides a characteristic fragmentation pattern that can be used as a fingerprint for the compound. fitoterapia.netclockss.org

High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula (C₁₄H₁₁NO₂). acs.org

The mass spectrum typically shows a prominent molecular ion peak [M]⁺ corresponding to the molecular weight, along with other fragment ions resulting from the loss of groups like methyl (-CH₃) or carbon monoxide (-CO).

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule, providing information about its conjugated system, which constitutes the chromophore. acs.org The acridone skeleton is a highly conjugated system, resulting in characteristic absorption bands in the UV-Vis region.

The UV spectrum of acridone derivatives typically displays several absorption maxima (λmax). For example, a typical acridone chromophore exhibits strong absorption bands in the range of 250-400 nm. clockss.orgresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the acridone ring. researchgate.net The spectrum for 1-hydroxy-10-methylacridone would be expected to show characteristic peaks that confirm the presence of the acridone core structure. clockss.org

Infrared (IR) Spectroscopy for Functional Group Identification

The carbonyl (C=O) stretching vibration of the acridone core is another significant feature, generally appearing in the range of 1600-1640 cm⁻¹. The exact wavenumber would be influenced by conjugation and hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The N-methyl group would exhibit C-H stretching and bending vibrations.

A comprehensive analysis would require an experimental IR spectrum of 1-hydroxy-10-methylacridone, which would allow for the precise assignment of these and other vibrational modes, such as C-O stretching and out-of-plane bending vibrations.

Crystallographic Analysis

A search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray diffraction study for 1-hydroxy-10-methylacridone. Therefore, a detailed analysis of its solid-state structure, molecular conformation, and hydrogen bonding networks based on experimental data cannot be provided at this time.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While no specific data exists for 1-hydroxy-10-methylacridone, studies on closely related acridone derivatives, such as 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, have been reported. researchgate.netiucr.orgiucr.orgnih.gov Such analyses typically reveal the crystal system, space group, and unit cell dimensions. For example, 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one crystallizes in the triclinic space group P-1. researchgate.net A single-crystal X-ray diffraction study of 1-hydroxy-10-methylacridone would be necessary to determine its specific crystallographic parameters.

Analysis of Molecular Conformation and Hydrogen Bonding Networks

The molecular conformation of 1-hydroxy-10-methylacridone is expected to be largely planar due to the fused aromatic ring system. X-ray analysis of similar acridones confirms the near co-planarity of the tricyclic core. researchgate.netiucr.orgiucr.orgnih.gov

A key feature of the solid-state structure would be the presence of hydrogen bonding. An intramolecular hydrogen bond between the hydroxyl group at position 1 and the carbonyl oxygen at position 9 is highly probable. This is a common feature in 1-hydroxyacridone derivatives and has been confirmed in the crystal structures of related compounds. researchgate.netiucr.orgiucr.orgnih.gov In addition to intramolecular hydrogen bonds, intermolecular interactions, such as C-H···O hydrogen bonds, would likely play a significant role in the packing of the molecules in the crystal lattice, potentially forming extended three-dimensional networks. researchgate.netiucr.orgiucr.orgnih.gov A definitive analysis of the hydrogen bonding network in 1-hydroxy-10-methylacridone awaits experimental determination via single-crystal X-ray diffraction.

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for 1-Hydroxy-10-methylacridone and its Analogues

The construction of the tricyclic acridone (B373769) framework can be achieved through various synthetic methodologies, ranging from classical condensation reactions to more modern catalyzed processes. These methods allow for the assembly of the core structure from readily available starting materials.

The total synthesis of acridone derivatives, including the 1-hydroxy-10-methylacridone skeleton, is often achieved through a modular and flexible strategy. A common and effective method involves the acid-catalyzed condensation of an appropriate anthranilic acid derivative with a substituted benzene (B151609) ring, such as phloroglucinol (B13840), to form the central acridone ring system. acs.orgacs.org

A general three-step synthetic approach has been developed for acridone natural products. acs.org The initial step involves the condensation of an anthranilic acid and phloroglucinol. For instance, the reaction of anthranilic acid and phloroglucinol using p-toluenesulfonic acid (TsOH) as a catalyst in refluxing 1-hexanol (B41254) yields 1,3-dihydroxyacridinone. acs.org This intermediate can then be further modified. While this example yields a precursor, the fundamental condensation reaction is a cornerstone of acridone synthesis.

A more direct, one-step protocol for synthesizing 1-hydroxyacridones involves the reaction between 2-amino-4-methylbenzoic acid and 1,3-dihydroxybenzene. This condensation is carried out in the presence of polyphosphoric acid (PPA), which serves as both a catalyst and a solvent, at elevated temperatures (120°C). The reaction proceeds via simultaneous cyclization and methylation to directly form the 1-hydroxy-10-methylacridone skeleton.

Acid catalysis plays a crucial role in both the formation of the acridone core and its subsequent modification. Strong acids like methanesulfonic acid (MsOH), trifluoroacetic acid (TFA), and polyphosphoric acid (PPA) are frequently employed to facilitate key bond-forming steps. aip.orgaip.org

In the synthesis of acridone derivatives, acid catalysis is pivotal for promoting reactions such as the regioselective addition of nucleophiles to the acridone ring. For example, the interaction of 1-hydroxy-3-methoxy-10-methylacridone (B79369) with heterocycles like quinazoline (B50416) or 6-nitroquinoxalone is effectively catalyzed by MsOH or TFA. aip.orgaip.org The acid protonates the acridone system, activating it towards nucleophilic attack. This strategy has been used to create complex derivatives where the acridone is coupled with other heterocyclic fragments. aip.org

For instance, the reaction of 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one with quinazoline in acetic acid containing MsOH at room temperature results in a coupling product, 2-(1,4-dihydroquinazolin-4-yl)-1-hydroxy-3-methoxy-10-methylacridin-9-one, in a moderate yield of 56%. aip.org Similarly, using TFA as the catalyst, a reaction with 7-nitroquinoxalone affords the corresponding coupled product in a 73% yield. aip.org

One-step addition-dehydration reactions provide an efficient route to introduce substituents onto the acridone core, leading to derivatives with potentially enhanced biological activities. This transformation is notably achieved using organolithium reagents. rsc.orgrsc.orgrsc.org

The reaction of 1-hydroxy-3-methoxy-10-methylacridone with various alkyl- and aryl-lithiums results in a one-step addition across the carbonyl group, followed by dehydration. rsc.orgrsc.org This process yields 9-substituted derivatives that possess a quinone methide structure. Quinone methides are reactive species known for their potential as alkylating agents, a feature often sought in the design of certain therapeutic agents. This synthetic strategy effectively converts the acridone carbonyl into a new exocyclic double bond bearing the introduced alkyl or aryl group. rsc.org

Regioselective reactions are critical for controlling the specific site of modification on the acridone ring, ensuring the desired isomer is formed. Annulation and cycloaddition reactions are powerful tools for constructing additional rings fused to the acridone skeleton, leading to complex polycyclic structures. acs.orgaip.orgresearchgate.net

An example of a regioselective reaction is the acid-catalyzed addition to 1-hydroxy-3-methoxy-10-methylacridone. The reaction proceeds as a regioselective addition at the C2 position of the acridone to the most active position of the coupling partner, such as the C4 position of quinazoline or the C3 position of quinoxalone. aip.orgaip.org This selectivity is dictated by the electronic properties of the substituted acridone ring.

Furthermore, tandem annulation strategies have been developed for the synthesis of acridones. One such approach involves a palladium-catalyzed tandem process that efficiently builds the acridone core. researchgate.net While not specific to 1-hydroxy-10-methylacridone itself, these advanced strategies, including intramolecular [4+2] cycloadditions, highlight the sophisticated methods available for constructing substituted acridone systems with high degrees of control. researchgate.netrsc.org

Chemical Modification and Derivative Synthesis

The 1-hydroxy-10-methylacridone scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives. Chemical modifications are typically aimed at exploring structure-activity relationships by introducing diverse functional groups and molecular fragments.

A significant derivatization strategy involves the conjugation of the acridone core with other heterocyclic systems, such as 1,2,4-triazines. These hybrid molecules are synthesized to combine the structural features of both moieties. mdpi.comresearchgate.netnih.gov

The synthesis of acridone-triazine conjugates has been achieved through the reaction of 1,2,4-triazine (B1199460) derivatives with 1-hydroxy-3-methoxy-10-methylacridone. mdpi.comnih.gov This reaction typically proceeds via a C-C bond formation, linking the two heterocyclic systems. The process can be followed by an optional aromatization of the newly formed ring. For example, new derivatives of acridone have been synthesized and tested for their activity against several cancer cell lines. mdpi.com

One specific synthetic route involves reacting 1-hydroxy-3-methoxy-10-methylacridone with various substituted 1,2,4-triazines. This leads to the formation of complex conjugates. The resulting compounds can be further modified, for instance, by aromatizing a dihydrotriazine ring if present. This modular approach allows for the creation of a library of related compounds for further study. mdpi.com

Formation of Quinone Methide Derivatives

A significant derivatization strategy for 1-hydroxy-10-methylacridone and its analogues involves the formation of quinone methides. These reactive intermediates are of interest due to their potential as alkylating agents. Research has shown that treating 1-hydroxy-3-methoxy-10-methylacridone with alkyl- or aryl-lithium reagents results in a one-step addition and dehydration reaction. rsc.orgrsc.org This process yields 9-substituted derivatives that possess a quinone methide structure. rsc.org This transformation is considered a key step in developing derivatives with potential antitumor properties, as the quinone methide function introduces alkylating capabilities to the molecule. rsc.orgresearchgate.net

Introduction of Substituents for Structure-Activity Relationship Studies

To investigate how the chemical structure of acridone compounds relates to their biological function (Structure-Activity Relationship or SAR), scientists systematically introduce various substituents onto the acridone core. researchgate.net The goal is to identify which modifications enhance desired activities, such as antiproliferative effects against cancer cells or keratinocytes. researchgate.netacs.org

Key strategies for SAR studies on the acridone scaffold include:

Modification of Oxygen Functions : Altering the number and position of hydroxyl groups on the acridone ring is a common approach. researchgate.net For instance, derivatives of 1,3-dihydroxyacridone are synthesized and tested to understand the role of these functional groups. researchgate.net

N-Substitution : Introducing different groups at the 10-position (the nitrogen atom) of the acridone scaffold can significantly impact biological activity. researchgate.net Studies have explored a range of N-substituents to develop agents with improved properties. researchgate.net

Introduction of Additional Groups : Functional groups can be added to the core structure to create novel analogues with potentially enhanced efficacy. researchgate.net

These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective compounds.

| Base Compound | Modification Strategy | Purpose / Resulting Compound Class | Reference |

|---|---|---|---|

| 1-Hydroxy-3-methoxy-10-methylacridone | Reaction with alkyl- and aryl-lithiums | Formation of quinone methide derivatives | rsc.org |

| Hydroxy-10H-acridin-9-ones | Varying number and position of hydroxyl groups | Structure-Activity Relationship (SAR) studies | researchgate.net |

| 1,3-Dihydroxyacridone derivatives | N-methylation and O-alkylation | Synthesis of acronycine precursors | researchgate.net |

Synthesis of Ring-Enlarged Analogues

Expanding the tricyclic acridone core to create larger ring systems is another advanced derivatization strategy. Researchers have successfully synthesized ring-enlarged analogues of acronycine, a closely related antitumor alkaloid, by creating oxepine-fused acridone structures. acs.org A key method involves a sequence of Claisen rearrangement followed by a ring-closing metathesis. acs.org

The synthesis of one such analogue, 7-Methoxy-4,4,13-trimethyl-3,13-dihydro-4H-5-oxa-13-aza-cyclohepta[a]anthracen-8-one, demonstrates this approach. The process starts with the selective allylation of a dihydroxyacridone derivative, followed by N,O-dimethylation. acs.org The resulting compound undergoes further reactions, including isomerization and osmium tetroxide-catalyzed dihydroxylation, to yield the final ring-enlarged diol and its diacetate derivative. acs.org These complex structures offer new scaffolds for biological evaluation. acs.org

Biosynthetic Pathways and Microbial Production

Acridone alkaloids are naturally produced in certain plant families, such as Rutaceae. nih.govnih.gov The core biosynthetic pathway involves the condensation of an anthranilate-derived unit with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme acridone synthase (ACS), a type III polyketide synthase (PKS). nih.govresearchgate.net For N-methylated acridones like 1-hydroxy-10-methylacridone, the pathway begins with the conversion of anthranilate to N-methylanthranilate by the enzyme anthranilate N-methyltransferase (ANMT). nih.govmdpi.com This is followed by the formation of N-methylanthraniloyl-CoA, which then serves as the starter substrate for acridone synthase. nih.gov

Enzymatic and Metabolic Engineering Approaches for Acridone Production

The integration of metabolic and enzyme engineering has enabled the production of therapeutic phytochemicals in microorganisms, providing a sustainable alternative to chemical synthesis or plant extraction. nih.govdtu.dk For acridone production, a primary strategy is the heterologous expression of key plant enzymes in a microbial host. frontiersin.org

Engineering efforts focus on several key areas:

Enzyme Selection and Expression : Plant-specific type III polyketide synthases, such as acridone synthase (ACS) from Ruta graveolens, are introduced into the microbial host to catalyze the formation of the acridone scaffold. nih.govfrontiersin.org

Precursor Supply Optimization : A major bottleneck in heterologous production is the limited availability of necessary precursors like malonyl-CoA and (N-methyl)anthranilate. nih.govfrontiersin.org Metabolic engineering is used to rewire the host's metabolism to increase the intracellular pools of these starter units. This can involve overexpressing genes like acetyl-CoA carboxylase (ACC) to boost malonyl-CoA levels and engineering the shikimate pathway for enhanced anthranilate synthesis. nih.govfrontiersin.org

Pathway Assembly : Entire biosynthetic pathways are constructed within the microorganism by combining genes from different sources. For instance, to produce 1,3-dihydroxy-10-methylacridone, genes for anthranilate N-methyltransferase (NMT) and CoA ligases are introduced alongside the acridone synthase. nih.govresearchgate.net

Production in Engineered Microorganisms

Escherichia coli has been successfully engineered as a cell factory for the de novo production of acridone derivatives. nih.gov In one study, researchers constructed E. coli strains to produce 1,3-dihydroxy-9(10H)-acridone (DHA) and 1,3-dihydroxy-10-methylacridone (NMA). frontiersin.org By introducing a pathway containing acridone synthase and N-methyltransferase from Ruta graveolens, along with CoA ligases from other bacteria, and optimizing the shikimate pathway and malonyl-CoA supply, they achieved production titers of 26.0 mg/L for NMA. nih.govfrontiersin.org

Similarly, Corynebacterium glutamicum has been metabolically engineered to produce the key precursor N-methylanthranilate (NMA). nih.gov By enhancing the shikimate pathway for anthranilate supply and expressing the anthranilate N-methyltransferase gene (anmt) from Ruta graveolens, the engineered strain was able to produce NMA. nih.gov Further improvements, such as enhancing cofactor regeneration, led to a final titer of 0.5 g/L of N-methylanthranilate in a bioreactor culture. mdpi.comnih.gov These engineered strains provide a basis for the fermentative production of pharmaceutically relevant acridone alkaloids. mdpi.com

| Enzyme/Gene | Source Organism | Function in Engineered Pathway | Reference |

|---|---|---|---|

| Acridone synthase (ACS) | Ruta graveolens | Catalyzes condensation to form the acridone scaffold | nih.gov |

| N-methyltransferase (NMT) / Anthranilate N-methyltransferase (ANMT) | Ruta graveolens | Converts anthranilate to N-methylanthranilate | nih.govmdpi.com |

| Acetyl-CoA carboxylase (ACC) | Photorhabdus luminescens | Overexpressed to increase malonyl-CoA supply | nih.govfrontiersin.org |

| Benzoate CoA ligase (badA) | Rhodopseudomonas palustris | Involved in CoA activation/utilization | frontiersin.org |

| Anthranilate coenzyme A ligase (pqsA) | Pseudomonas aeruginosa | Involved in CoA activation/utilization | frontiersin.org |

Biological Activities and Pharmacological Investigations

Anticancer and Antiproliferative Activities

Derivatives of 1-hydroxy-10-methylacridone have demonstrated notable anticancer and antiproliferative effects across various studies. ontosight.ainih.gov These activities are attributed to several mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interaction with crucial cellular components.

In vitro studies have shown that derivatives of 1-hydroxy-10-methylacridone can significantly inhibit the proliferation of several cancer cell lines. For instance, novel xanthone (B1684191) and acridone (B373769) derivatives synthesized from 1-hydroxy-3-methoxy-10-methylacridone (B79369) displayed good antiproliferative activities against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines. nih.govmdpi.com Notably, some of these derivatives exhibited low toxicity towards normal human embryonic kidney (HEK-293) cells, suggesting a potential for selective anticancer action. nih.gov The antiproliferative effects are often dose-dependent, with IC50 values varying between different cancer cell lines and specific derivatives. nih.gov For example, one study reported IC50 values for acridone alkaloids ranging from 3.38 µM to 137.62 µM across nine different cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of 1-Hydroxy-10-methylacridone Derivatives against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect |

| HCT116 | Colorectal Cancer | Acridone derivative | Significant antiproliferative effects. nih.gov |

| A-172 | Glioblastoma | Acridone derivative | Significant antiproliferative effects. nih.gov |

| Hs578T | Breast Cancer | Acridone derivative | Significant antiproliferative effects. nih.gov |

| U87MG | Glioblastoma | Tryptophan-acridone derivative | Potent growth inhibition (EC50: 2.13 to 4.22 μM). acs.org |

| HeLa | Cervical Cancer | Tryptophan-acridone derivative | Potent growth inhibition (EC50: 2.13 to 4.22 μM). acs.org |

| MDA-MB-435 | Melanoma | Tryptophan-acridone derivative | Decreased proliferation. acs.org |

| U251 | Glioblastoma | Tryptophan-acridone derivative | Decreased proliferation. acs.org |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50/EC50 values depend on the exact derivative and experimental conditions.

A key mechanism underlying the anticancer activity of 1-hydroxy-10-methylacridone derivatives is the induction of apoptosis, or programmed cell death. smolecule.com Studies have shown that these compounds can activate apoptotic pathways in various cancer cells. frontiersin.org For example, an annexin (B1180172) V assay demonstrated that a derivative of 1-hydroxy-3-methoxy-10-methylacridone activates apoptotic mechanisms in glioblastoma cells. nih.govmdpi.com This process often involves the activation of caspases, a family of proteases essential for apoptosis. frontiersin.org The induction of apoptosis can also be mediated by an increase in reactive oxygen species (ROS) production within the cancer cells. nih.gov

Derivatives of 1-hydroxy-10-methylacridone have shown particular promise in studies involving glioblastoma, an aggressive form of brain cancer. Research indicates that these compounds can inhibit cell proliferation and activate caspase-dependent apoptotic pathways in glioblastoma cells. smolecule.com Furthermore, aqueous extracts of Ruta graveolens, a plant containing 1-hydroxy-10-methylacridone, have been shown to induce glioblastoma cell death. nih.gov The cytotoxic effects of these compounds are not limited to glioblastoma; they have also been observed in a range of other cancer cell lines, including those of the breast, colon, and cervix, as well as leukemia. nih.govacs.org

The anticancer properties of acridone derivatives are also linked to their ability to interact with DNA and other cellular targets. ontosight.ai Some acridone derivatives act as DNA intercalating agents, which means they can insert themselves between the base pairs of DNA, thereby disrupting DNA replication in cancer cells. ontosight.ai The planar structure of the acridone ring system is well-suited for such interactions. Additionally, these compounds may target specific enzymes and proteins involved in cell growth and proliferation, such as microtubule affinity-regulating kinase 4 (MARK4), which has been implicated in the growth of cancer cells. acs.org

Antimicrobial Properties

In addition to their anticancer activities, 1-hydroxy-10-methylacridone and its related compounds have been investigated for their antimicrobial properties.

Studies have reported the antibacterial activity of acridone alkaloids. ontosight.ai For instance, 1-hydroxy-2,3-dimethoxy-10-methylacridone (arborinine), an acridone alkaloid, has been isolated from medicinal plants and investigated for its antibacterial effects. cabidigitallibrary.orgnih.gov The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. While specific MIC values for 1-hydroxy-10-methylacridone are not extensively detailed in the provided context, the broader class of acridone alkaloids has shown potential in inhibiting bacterial growth. cabidigitallibrary.org

Antifungal Activity

Research has demonstrated the potential of 1-hydroxy-10-methylacridone as an antifungal agent. Studies have shown its activity against the phytopathogenic fungus Cladosporium cucumerinum. nih.govfitoterapia.net In one investigation, an activity-guided fractionation of a dichloromethane (B109758) extract from the roots of Thamnosma africana identified 1-hydroxy-10-methylacridone as the primary bioactive compound responsible for the marked activity against C. cucumerinum. fitoterapia.net Another study involving compounds isolated from the roots of Thamnosma rhodesica also highlighted the antifungal activity of 1-hydroxy-10-methylacridone against the same fungus. nih.gov The minimal inhibitory amount (MIA) against Cladosporium cucumerinum has been reported to be 10 μg, suggesting its potential application in agricultural fungicides.

Anti-inflammatory Effects

Acridone alkaloids, the class of compounds to which 1-hydroxy-10-methylacridone belongs, are recognized for their anti-inflammatory properties. aimspress.comresearchgate.net While direct studies on the anti-inflammatory effects of 1-hydroxy-10-methylacridone are not extensively detailed in the provided results, the broader family of acridone derivatives has been shown to possess these capabilities. researchgate.netontosight.ai The anti-inflammatory potential of these compounds is a significant area of interest in medicinal chemistry. ontosight.aiontosight.ai

Antioxidant Activities

The antioxidant potential of acridone derivatives is a subject of ongoing research. iucr.orgnih.gov While specific data on the antioxidant activity of 1-hydroxy-10-methylacridone is not explicitly detailed, related acridone compounds have demonstrated antioxidant properties. For instance, 1-hydroxy-3,4-dimethoxy-N-methylacridone, a related derivative, has been noted for its antioxidant activities. iucr.orgnih.gov The general structure of acridone alkaloids suggests a potential for scavenging free radicals and reducing oxidative stress. ontosight.ai

Antiplasmodial Activity

The fight against malaria has led to the investigation of various natural compounds, including acridone alkaloids. While some acridone derivatives have shown promising antiplasmodial activity against Plasmodium falciparum, the causative agent of the most severe form of malaria, studies on 1-hydroxy-10-methylacridone itself have shown it to be inactive. scispace.com For example, in a study evaluating compounds from Esenbeckia febrifuga, 1-hydroxy-3-methoxy-N-methylacridone was found to be inactive against P. falciparum strains. Similarly, another study reported that 1-hydroxy-10-methylacridone was inactive against the 3D7 strain of P. falciparum. scispace.com

Antiviral Activity

Acridone alkaloids have emerged as a significant class of compounds with a broad spectrum of antiviral activities against both DNA and RNA viruses. conicet.gov.ar Their mechanism of action is often attributed to their ability to intercalate into nucleic acids and inhibit viral enzymes. conicet.gov.arijddr.in

Anti-herpetic Properties

Several acridone derivatives have been investigated for their ability to inhibit Herpes Simplex Virus (HSV). While specific studies on the anti-herpetic properties of 1-hydroxy-10-methylacridone are not detailed, the broader class of 1-hydroxyacridone derivatives has been identified as a new class of non-nucleoside inhibitors of HSV-1. researchgate.net Research has focused on synthesizing and evaluating various acridone analogues for their anti-HSV activity. conicet.gov.ar

Inhibition of HIV-1 Expression

Intriguingly, 1-hydroxy-10-methylacridone has demonstrated the ability to suppress the expression of Human Immunodeficiency Virus Type 1 (HIV-1). conicet.gov.ar In studies involving both latently infected cells and acutely infected peripheral blood mononuclear cells, this compound showed inhibitory effects on HIV-1 expression with a selectivity index (SI) of approximately 9. conicet.gov.ar This suggests a potential role for 1-hydroxy-10-methylacridone in the development of anti-HIV-1 therapies.

Enzyme Inhibition Studies

The therapeutic potential of natural and synthetic compounds is often linked to their ability to modulate the activity of specific enzymes. In the case of 1-hydroxy-10-methylacridone, research has explored its capacity to inhibit key enzymes implicated in neurological disorders.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Studies have investigated the acetylcholinesterase inhibitory potential of 1-hydroxy-10-methylacridone. In one such study, the compound was evaluated for its ability to inhibit AChE. At a concentration of 50 µM, 1-hydroxy-10-methylacridone exhibited a 16.3% inhibition of the enzyme's activity. researchgate.net This finding suggests a modest, yet present, interaction with the enzyme, which could be a starting point for the design of more potent inhibitors based on the acridone scaffold.

| Compound | Concentration (µM) | % Inhibition of Acetylcholinesterase |

| 1-Hydroxy-10-methylacridone | 50 | 16.3% |

Differentiation-Inducing Activities in Cell Lines

The ability to induce differentiation in cancer cells is a highly sought-after characteristic in the development of novel anti-cancer agents. This process can force malignant cells to mature into non-proliferating, specialized cells. Research into a series of fifteen acridone alkaloids explored their potential to induce differentiation in human promyelocytic leukemia (HL-60) cells. science.govnih.govresearchgate.net

Within this study, it was observed that certain acridone alkaloids, namely atalaphyllidine, atalaphyllinine, and des-N-methylnoracronycine, were capable of inducing HL-60 cells to differentiate into mature monocytes and macrophages. researchgate.netscience.govnih.govresearchgate.net This effect was characterized by positive results in nitroblue tetrazolium (NBT) reduction, nonspecific esterase activity, and phagocytosis assays. science.govnih.govresearchgate.net

However, the structure-activity relationship analysis from this research highlighted the crucial role of a hydroxyl group at the C-1 position and a prenyl group at the C-2 position for this differentiation-inducing activity. researchgate.netscience.govnih.govresearchgate.net While 1-hydroxy-10-methylacridone possesses the C-1 hydroxyl group, it lacks the prenyl substituent at the C-2 position. Consequently, it was not among the compounds reported to have significant differentiation-inducing effects on HL-60 cells in this study.

| Compound | Cell Line | Differentiation Induction | Key Structural Features for Activity |

| 1-Hydroxy-10-methylacridone | HL-60 | Not reported as significant | Lacks C-2 prenyl group |

| Atalaphyllidine | HL-60 | Induced differentiation | C-1 hydroxyl and C-2 prenyl group |

| Atalaphyllinine | HL-60 | Induced differentiation | C-1 hydroxyl and C-2 prenyl group |

| des-N-methylnoracronycine | HL-60 | Induced differentiation | C-1 hydroxyl and C-2 prenyl group |

Mechanism of Action and Molecular Interactions

Cellular and Molecular Targets

1-Hydroxy-10-methylacridone and its derivatives exert their biological effects by engaging with various cellular and molecular targets. These interactions are fundamental to their potential therapeutic applications, particularly in oncology. ontosight.ai The core acridone (B373769) structure, with its hydroxyl and methyl group substitutions, allows for diverse interactions with biomolecules, influencing cellular processes. ontosight.ai

Key molecular targets include enzymes and receptors integral to cellular signaling pathways that govern cell growth, proliferation, and death. For instance, some acridone derivatives have been identified as inhibitors of enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells. nih.gov Others have shown the ability to interact with protein kinases, which are pivotal in signal transduction cascades. nih.gov The planar nature of the acridone ring system also allows for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells. ontosight.ai Furthermore, studies on related acridone alkaloids suggest potential interactions with the main protease of viruses like SARS-CoV-2, highlighting a broader range of possible molecular targets. nih.gov

Interaction with Biological Pathways

The engagement of 1-Hydroxy-10-methylacridone with its molecular targets leads to the modulation of critical biological pathways. This is most notably observed in its influence on apoptosis and cell cycle regulation. smolecule.com

Apoptotic Pathways Modulation

A significant mechanism of action for 1-Hydroxy-10-methylacridone and its derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is a highly regulated process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. Acridone derivatives have been shown to activate apoptotic pathways, leading to the controlled elimination of malignant cells. smolecule.com

The modulation of apoptotic pathways can occur through various mechanisms. One key aspect is the activation of caspases, a family of proteases that execute the apoptotic program. frontiersin.org For example, derivatives of the related compound 1-hydroxy-3-methoxy-10-methylacridone (B79369) have been shown to activate apoptotic mechanisms in glioblastoma cells. smolecule.comnih.gov This activation can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some acridone compounds have been observed to alter the mitochondrial membrane potential and induce the production of reactive oxygen species (ROS), both of which are events that can initiate the intrinsic apoptotic cascade. frontiersin.orgfrontiersin.org

Cell Cycle Regulation

In addition to inducing apoptosis, 1-Hydroxy-10-methylacridone and its analogs can influence the cell cycle, the series of events that lead to cell division and duplication. By interfering with this process, these compounds can inhibit the uncontrolled proliferation characteristic of cancer cells.

The regulation of the cell cycle involves a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Acridone derivatives can cause cell cycle arrest at specific phases, such as G2/M or S phase, preventing the cell from progressing through division. This arrest provides an opportunity for DNA repair mechanisms to act or for apoptotic pathways to be initiated if the damage is too severe. The ability to halt the cell cycle is a crucial aspect of the anti-proliferative effects of these compounds.

Computational Modeling and Simulations for Molecular Interactions

Computational methods have become indispensable tools for understanding the molecular interactions of compounds like 1-Hydroxy-10-methylacridone at an atomic level. These in-silico approaches provide insights that complement experimental data.

Theoretical Simulations of Absorption and Emission Spectra

Theoretical simulations are employed to predict and interpret the electronic absorption and emission spectra of acridone derivatives. frontiersin.orgnih.govresearchgate.net These calculations, often performed using time-dependent density functional theory (TD-DFT), help to understand the electronic transitions that occur when the molecule absorbs and emits light. frontiersin.orgresearchgate.net By simulating the spectra, researchers can correlate the observed photophysical properties with the molecular structure and its electronic characteristics. frontiersin.orgnih.gov

These simulations can determine vertical excitation energies and emission wavelengths, providing a theoretical basis for experimental observations. frontiersin.orgnih.gov For instance, theoretical calculations for related acridone compounds have been used to corroborate empirical observations of their absorption and emission spectra under different conditions. frontiersin.orgnih.gov

Conformational Analysis and Protonation Studies

Computational modeling is also utilized for conformational analysis and to study protonation events. frontiersin.orgnih.gov The geometry of the molecule, including the planarity of the ring system and the orientation of substituent groups, is optimized to find the most stable conformation. frontiersin.orgresearchgate.net This is crucial as the three-dimensional structure of the molecule dictates its interaction with biological targets.

Protonation studies, which are important for understanding the behavior of the molecule in different physiological pH environments, can also be conducted computationally. frontiersin.orgnih.gov Theoretical calculations can identify the most likely sites of protonation on the molecule by analyzing the distribution of electron density. frontiersin.orgnih.gov For example, in related acridones, the carbonyl oxygen is often identified as the most probable site of protonation. nih.gov These studies are vital for predicting how the molecule will behave in the acidic microenvironment of tumors or within specific cellular compartments.

Prediction of Product Configurations via Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful predictive tool in understanding the reaction mechanisms and product configurations of complex organic molecules like 1-hydroxy-10-methylacridone. rsc.orgnih.gov By modeling the electronic structure and energy of reactants, transition states, and products, researchers can forecast the most likely outcomes of a chemical transformation, including the regioselectivity and stereoselectivity. rsc.orgacs.org

Theoretical Framework for Reactivity Prediction

The reactivity of 1-hydroxy-10-methylacridone is dictated by the distribution of electron density across its tricyclic structure. The presence of a hydroxyl group, a carbonyl group, and a methylated nitrogen atom introduces a complex electronic environment that can be analyzed using computational methods. ontosight.ai DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated to identify the sites most susceptible to nucleophilic or electrophilic attack. This allows for the prediction of how the molecule will interact with various reagents. rsc.org

For instance, in substitution reactions involving alkyl- and aryl-lithium reagents, computational models can predict whether the attack will occur at the carbonyl carbon, leading to the formation of a tertiary alcohol, or at one of the aromatic carbons. These calculations involve optimizing the geometry of the transition state for each possible reaction pathway and comparing their activation energies. The pathway with the lowest activation energy is predicted to be the most favorable, thus indicating the major product. nih.gov

Modeling Reaction Pathways and Product Stability

Computational studies can provide detailed energy profiles for various reactions that 1-hydroxy-10-methylacridone undergoes, such as oxidation and reduction. researchgate.net

Oxidation: The oxidation of 1-hydroxy-10-methylacridone can lead to the formation of quinone derivatives. Computational models can be employed to simulate the reaction with an oxidizing agent. By calculating the thermodynamic stability (enthalpy of formation) of the possible quinone isomers, the most likely product configuration can be predicted. ontosight.ai

Substitution Reactions: In reactions with nucleophiles like alkyl-lithiums, computational chemistry can predict the formation of quinone methides. Theoretical calculations of the transition state structures and their corresponding energies can elucidate the mechanism and predict the regioselectivity of the addition. acs.org

A hypothetical example of using DFT to predict the outcome of a reaction is presented in the table below. The table illustrates the type of data generated in a computational study to determine the most stable product isomer from a hypothetical electrophilic aromatic substitution reaction.

| Product Isomer (Position of Substitution) | Calculated Enthalpy of Formation (ΔHf) (kcal/mol) | Relative Energy (kcal/mol) | Predicted Product Ratio (%) |

|---|---|---|---|

| 2-substituted | -50.2 | 0.0 | 90.5 |

| 4-substituted | -48.5 | 1.7 | 9.1 |

| 8-substituted | -48.3 | 1.9 | 0.4 |

This table is a representative example and does not reflect actual experimental or published computational data.

The data in such a table would be generated by first building molecular models of each potential product isomer in a computational chemistry software package. The geometry of each isomer is then optimized to find its lowest energy conformation. Finally, thermochemical properties like the enthalpy of formation are calculated. The isomer with the lowest enthalpy of formation is predicted to be the most stable and, therefore, the major product of the reaction under thermodynamic control. The predicted product ratios can be estimated from the relative energies using the Boltzmann distribution.

Through these in silico experiments, chemists can gain significant insights into the reactivity of 1-hydroxy-10-methylacridone, guiding synthetic efforts and the design of new derivatives with desired properties. researchgate.netrsc.org

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The strategic placement of different chemical groups on the acridone (B373769) scaffold can dramatically alter its biological profile. Key substituents that have been extensively studied include hydroxyl, methoxy (B1213986), and various alkyl and aryl groups.

Influence of Hydroxyl and Methoxy Groups

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the acridone ring system are critical determinants of biological activity. Studies have shown that hydroxyl groups, particularly at the C-1 and C-5 positions, play an important role in the antiproliferative activities of tetracyclic acridones. acs.org The electron-donating nature of the hydroxyl group can enhance activities like free radical scavenging. nih.gov For instance, the number of hydroxyl groups on the acridone ring has been correlated with antioxidant activity, with a higher number of these groups generally leading to more potent radical scavenging capabilities. nih.gov

Conversely, the substitution of a hydroxyl group with a methoxy group can lead to a decrease in certain biological activities. nih.gov For example, in the context of antioxidant activity, replacing a hydroxyl group at position 3 with a methoxy group resulted in reduced radical scavenging ability. nih.gov However, in some cases, methoxy groups can contribute positively to biological interactions. Docking studies have suggested that the oxygen of a methoxy group can form hydrogen bonds with amino acid residues in the active sites of enzymes, which is beneficial for inhibitory activity. rsc.org

The interplay between hydroxyl and methoxy groups is complex. For example, in a series of acridone derivatives studied for their activity against the SARS-CoV-2 main protease, a compound with dihydroxy and dimethoxy groups at specific positions showed higher binding affinity than the unsubstituted acridone. nih.gov However, demethylation of a methoxy group or acetylation of a hydroxyl group in this series led to a decrease in activity. nih.gov This highlights that the combined effect and specific positioning of these groups are crucial.

Effects of N-Methylation and Other Alkyl/Aryl Substitutions

N-methylation, the addition of a methyl group to the nitrogen atom at position 10 of the acridone core, is a common structural feature in this class of compounds, including 1-hydroxy-10-methylacridone. This substitution can influence the molecule's properties. researchgate.net The nitrogen atom in the acridone ring is a key site for modifications, and N-substituted acridones have been evaluated for a range of biological activities. nih.govscirp.org

The nature of the substituent at the nitrogen position can significantly impact the biological activity. For instance, in a study on MARK4 inhibitors, N-alkylated derivatives of 2-methylacridone were found to be less active compared to derivatives bearing piperazine (B1678402) or tryptophan moieties. nih.gov This suggests that larger, more complex substitutions at the nitrogen can lead to better interactions with biological targets. nih.gov

Furthermore, other alkyl and aryl substitutions on the acridone ring can modulate activity. For example, the presence of a prenyl group, a type of alkyl group, has been shown to be an important structural feature for enhancing the anti-tumor promoting activity of acridone molecules. bioline.org.br The introduction of various aryl groups can also influence the biological profile.

Importance of Specific Structural Features (e.g., C-1 Hydroxyl, C-2 Prenyl)

Specific structural motifs have been identified as being particularly important for the biological activity of acridone derivatives. The hydroxyl group at the C-1 position is a recurring feature in many biologically active acridones. acs.orgresearchgate.net Docking studies have indicated that the C-1 hydroxyl group can form hydrogen bonds with key residues in the peripheral anionic site (PAS) of enzymes like acetylcholinesterase, which is implicated in the progression of Alzheimer's disease. nih.gov

The presence of a prenyl group at the C-2 position is another critical feature for certain biological activities. acs.orgmdpi.com Prenylated acridones have demonstrated significantly more potent activities compared to their non-prenylated counterparts. bioline.org.br The prenyl group is thought to increase the affinity of the molecule for biological membranes and improve its interaction with proteins. nih.gov For example, a 4-prenylated acridone showed a high binding energy to the SARS-CoV-2 main protease. nih.gov The combination of multiple hydroxyl groups and a C-2 prenyl group is considered a key feature for high antileishmanial activity. mdpi.com

Correlation of Structural Diversity with Biological Activity

The broad spectrum of biological activities exhibited by acridone derivatives is a direct consequence of their structural diversity. rsc.orgresearchgate.net The planar tricyclic structure of the acridone core allows it to intercalate into DNA, a mechanism that contributes to its anticancer properties. rsc.orgmdpi.com By systematically modifying this core structure with various substituents, researchers can fine-tune the biological activity to target specific diseases.

The introduction of different functional groups leads to a wide array of derivatives with distinct pharmacological profiles, including anticancer, antiviral, antimalarial, and anti-inflammatory activities. rsc.orgnih.gov For instance, substituting the acridone ring with electron-donating groups has been shown to result in more active compounds in certain anticancer assays. rsc.org This increased activity may be due to more effective interactions with DNA. rsc.org

The following table illustrates how different structural modifications on the acridone scaffold correlate with various biological activities, based on findings from multiple research studies.

| Structural Modification | Resulting Biological Activity | Reference |

| Hydroxylation (especially at C-1 and C-5) | Enhanced antiproliferative and antioxidant activity | acs.orgnih.gov |

| Methoxy substitution | Can either decrease or contribute to activity depending on position and context | nih.govrsc.org |

| N-alkylation/arylation | Influences activity, with larger groups sometimes showing better target interaction | nih.gov |

| C-2 Prenylation | Increased anti-tumor and protein binding affinity | nih.govbioline.org.br |

| Introduction of electron-donating groups | Potentially enhanced anticancer activity | rsc.org |

This correlation between structural diversity and biological function underscores the importance of synthetic chemistry in developing novel acridone-based therapeutic agents. nih.gov

SAR for Specific Biological Activities (e.g., Anticancer, Antiviral)

The principles of SAR are instrumental in the development of acridone derivatives with specific therapeutic applications, such as anticancer and antiviral agents.

For anticancer activity, the planar nature of the acridone ring is a key feature, enabling it to act as a DNA intercalator and inhibit enzymes like topoisomerase and telomerase. rsc.orgnih.gov The substitution pattern on the acridone ring plays a crucial role in its cytotoxic efficacy. For example, studies have shown that compounds with electron-withdrawing groups like -Cl, -NO2, -F, and -Br are favored for both DNA binding and anticancer activity, while those with electron-donating groups like -OH and -OCH3 exhibit more moderate activity. mdpi.com Furthermore, the presence of specific side chains can enhance anticancer properties. For instance, acridone derivatives with a piperazine or tryptophan moiety have shown significant cytotoxicity against certain cancer cell lines. nih.gov

In the context of antiviral activity, SAR studies have identified key structural requirements. For instance, in a series of 1-hydroxyacridone derivatives active against Herpes Simplex Virus-1 (HSV-1), the substitution pattern was found to be critical. researchgate.net The presence of hydroxyl or methoxy groups at C-1 and/or C-3, a methyl group at N-10, and an amino or nitro group at C-7 were all found to contribute to selective anti-BVDV (Bovine Viral Diarrhea Virus) activity. conicet.gov.ar The ability of acridone derivatives to target cellular factors rather than viral-specific enzymes makes them attractive candidates for broad-spectrum antiviral agents. conicet.gov.ar

The table below summarizes the SAR for specific biological activities of acridone derivatives based on various studies.

| Biological Activity | Key Structural Features for Enhanced Activity | Reference |

| Anticancer | Planar acridone core, electron-withdrawing substituents, specific side chains (e.g., piperazine, tryptophan) | rsc.orgnih.govmdpi.com |

| Antiviral | Specific patterns of hydroxyl, methoxy, amino, and nitro substitutions | researchgate.netconicet.gov.ar |

| Antileishmanial | Multiple hydroxyl groups and a C-2 prenyl group | mdpi.com |

| Acetylcholinesterase Inhibition | C-1 hydroxyl and carbonyl group at position 9 for hydrogen bonding | nih.gov |

These examples highlight the power of SAR in guiding the rational design of new and more potent 1-hydroxy-10-methylacridone-based compounds for a variety of therapeutic indications.

Analytical Methods for Research and Biological Samples

Quantification in Biological Matrices

Quantification of 1-hydroxy-10-methylacridone in biological samples such as plasma, serum, and tissue extracts relies on advanced chromatographic techniques. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive method for the quantification of acridone (B373769) alkaloids, including 1-hydroxy-10-methylacridone. The inherent fluorescence of the acridone nucleus allows for detection at very low concentrations with high selectivity. researchgate.net

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. An analytical method developed for the related compound 9(10H)-acridone demonstrates the typical parameters that can be adapted for 1-hydroxy-10-methylacridone. researchgate.net The method utilizes a C18 column and a gradient mobile phase, typically consisting of methanol (B129727) and water, to elute the compound. researchgate.net The fluorescence detector is set to specific excitation and emission wavelengths that maximize the signal for the acridone structure. For 9(10H)-acridone, excitation and emission wavelengths of 395 nm and 435 nm, respectively, have been used effectively, achieving a detection limit as low as 0.67 ng/mL. researchgate.net Given the structural similarity, these parameters provide a strong basis for developing a validated HPLC-fluorescence method for 1-hydroxy-10-methylacridone.

Table 1: Example HPLC-Fluorescence Parameters for Acridone Analysis

| Parameter | Value | Source |

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Gradient of Methanol in Water | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Fluorescence | researchgate.net |

| Excitation λ | 395 nm | researchgate.net |

| Emission λ | 435 nm | researchgate.net |

| Limit of Detection | 0.67 ng/mL (for 9(10H)-acridone) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it the gold standard for quantifying compounds in complex biological matrices. researchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capability of a tandem mass spectrometer.

For the analysis of 1-hydroxy-10-methylacridone, Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its high resolution and speed. One study identified 1-hydroxy-10-methylacridone in biological samples using a UHPLC system equipped with an ACQUITY UPLC HSS T3 column. scielo.br The separation was achieved using a gradient elution with a mobile phase consisting of two solvents: Solvent A (95% water + 5% acetonitrile (B52724) with 0.1% formic acid) and Solvent B (47.5% isopropanol (B130326) + 47.5% acetonitrile + 5% water with 0.1% formic acid). scielo.br The mass spectrometer, operating in a selected reaction monitoring (SRM) mode, provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte, ensuring accurate quantification even in the presence of interfering substances. mdpi.com

Table 2: Example LC-MS/MS Parameters for 1-Hydroxy-10-methylacridone Analysis

| Parameter | Value | Source |

| Chromatography | UHPLC | scielo.br |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | scielo.br |

| Mobile Phase A | 95% Water + 5% Acetonitrile + 0.1% Formic Acid | scielo.br |

| Mobile Phase B | 47.5% Isopropanol + 47.5% Acetonitrile + 5% Water + 0.1% Formic Acid | scielo.br |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netmdpi.com |

Sample Preparation Techniques for Biological Studies

Effective sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure compatibility with the analytical instrument. For 1-hydroxy-10-methylacridone, both extraction and derivatization techniques are employed.

The goal of extraction is to isolate 1-hydroxy-10-methylacridone from the biological matrix. The choice of method depends on the sample type and the subsequent analytical technique.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up complex biological samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent. For acridone derivatives, SPE analyses have been performed using commercially available columns such as CHROMABOND Macherey-Nagel columns. tandfonline.comtandfonline.com The selection of the sorbent material is based on the chemical properties of the analyte, allowing for the retention of 1-hydroxy-10-methylacridone while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.

Solvent Extraction: This classic technique, also known as liquid-liquid extraction (LLE), separates compounds based on their relative solubilities in two different immiscible liquids. For acridone compounds, partitioning between an aqueous phase (like water or buffer) and an organic solvent (like ethyl acetate) is a common procedure. tandfonline.com Another approach involves protein precipitation followed by extraction; for instance, a mixture of methanol and acetonitrile has been used to extract 1-hydroxy-10-methylacridone from samples after precipitating proteins. scielo.br For extraction from fungal mycelium, an aqueous-ethanolic solvent mixture has also been successfully applied. aimspress.com

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as enhancing detector response or improving chromatographic separation. sci-hub.se While the acridone nucleus is naturally fluorescent, derivatization of the hydroxyl group of 1-hydroxy-10-methylacridone can further enhance detection sensitivity, particularly for mass spectrometry.

The introduction of specific chemical groups can improve ionization efficiency in the mass spectrometer's source, leading to lower detection limits. researchgate.net Reagents that have been developed for similar functional groups include sulfonyl chlorides, which can react with phenolic hydroxyl groups. nih.gov For example, derivatization reagents based on the acridone structure itself, such as 10-methyl-acridone-2-sulfonohydrazide (MASH) and 10-ethyl-acridone-3-sulfonyl chloride (EASC), have been synthesized for the sensitive detection of various compounds. mdpi.comresearchgate.net These reagents highlight a strategy where a highly responsive tag is attached to the analyte of interest. By reacting the hydroxyl group of 1-hydroxy-10-methylacridone with such a reagent, its signal in fluorescence or mass spectrometry can be significantly amplified. mdpi.com

Future Directions and Research Gaps

Pharmacokinetics and Pharmacodynamics Studies

A critical gap in the current understanding of 1-hydroxy-10-methylacridone lies in the comprehensive evaluation of its pharmacokinetic and pharmacodynamic profiles. While the pharmacodynamics, or the mechanism of action, of its derivatives have been touched upon, revealing activities such as the induction of apoptosis in cancer cells through the inhibition of cell proliferation, detailed studies on the parent compound are lacking. ontosight.ai The molecular targets and signaling pathways that are directly modulated by 1-hydroxy-10-methylacridone need to be elucidated to fully grasp its therapeutic potential.

Preclinical and Clinical Evaluation

The preclinical evaluation of 1-hydroxy-10-methylacridone has primarily been confined to in vitro studies. These have demonstrated its potential as an antifungal agent against Cladosporium cucumerinum and as an antileishmanial agent against Leishmania major promastigotes. Furthermore, its derivatives have shown antiproliferative effects against various cancer cell lines. ontosight.ai

However, there is a pressing need for extensive preclinical in vivo studies to validate these in vitro findings. Animal models are required to assess the efficacy, toxicity, and safety of 1-hydroxy-10-methylacridone and its promising derivatives. While some acridone (B373769) analogues like amsacrine (B1665488) and DACA have progressed to clinical trials for cancer therapy, 1-hydroxy-10-methylacridone itself has not yet been subjected to this level of scrutiny. researchgate.netif-pan.krakow.pl Future research should aim to bridge this gap, moving promising candidates from the laboratory to preclinical and, eventually, clinical evaluation.

Exploration of New Therapeutic Applications

The documented anticancer, antimalarial, antibacterial, and antifungal properties of 1-hydroxy-10-methylacridone and its derivatives open the door for the exploration of new therapeutic applications. ontosight.airesearchgate.net The structural modifications of the acridone core have been shown to result in varied biological activities, suggesting that a wide range of therapeutic agents could be developed. ontosight.ai

Future investigations should focus on screening 1-hydroxy-10-methylacridone and a library of its synthesized derivatives against a broader range of diseases. This could include different types of cancer, various strains of drug-resistant bacteria and fungi, and other parasites. The anti-inflammatory properties observed in some acridone derivatives also suggest a potential application in treating inflammatory diseases. nih.gov

Investigation of Broader Biological Effects and Mechanisms

The planar structure of the acridone ring allows its derivatives to act as DNA intercalating agents, a mechanism that contributes to their anticancer effects by disrupting DNA replication in cancer cells. ontosight.aiif-pan.krakow.pl Some acridone derivatives are also known to inhibit enzymes like topoisomerase. researchgate.net A deeper investigation into the specific interactions of 1-hydroxy-10-methylacridone with DNA and other biomacromolecules is warranted. Biophysical studies, such as those involving circular dichroism and fluorescence spectroscopy, can provide insights into its binding modes and affinities. acs.org

Beyond its medicinal applications, the stable chemical structure of 1-hydroxy-10-methylacridone has led to its use in the production of dyes and pigments. ontosight.ai Further research could explore its potential in other industrial applications, leveraging its unique chemical and physical properties.

Advancements in Synthetic Methodologies

Efficient and flexible synthetic routes are crucial for the exploration of 1-hydroxy-10-methylacridone and its derivatives. Several methods for its synthesis have been reported, including a classical multi-step approach and a more efficient one-step protocol developed by Coppola, which utilizes polyphosphoric acid as both a catalyst and solvent. This one-step method offers advantages in terms of reduced reaction time and higher yields.

Recent advancements have focused on further optimizing these synthetic routes. Microwave-assisted synthesis has been shown to accelerate the classical multi-step route, significantly reducing reaction times while maintaining good yields. acs.org Enzymatic methods using lipases are also being explored as an eco-friendly alternative, although yields are currently suboptimal. Future research should continue to focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies. This includes the development of domino reactions and the use of novel catalysts to facilitate the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. acs.org

Integrated Computational and Experimental Approaches

The integration of computational and experimental approaches holds immense promise for accelerating the discovery and development of new drugs based on the 1-hydroxy-10-methylacridone scaffold. Computational tools such as molecular docking can be used to predict the binding of acridone derivatives to specific biological targets, helping to elucidate their mechanism of action and to prioritize compounds for synthesis and biological testing. nih.gov